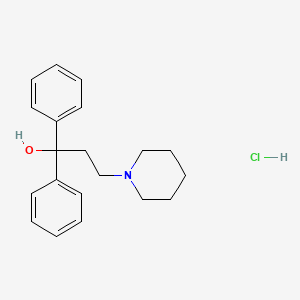

Pridinol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECCHUISCGCKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-45-5 (Parent) | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10242510 | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-58-1 | |

| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pridinol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096) hydrochloride is a centrally acting muscle relaxant with well-established anticholinergic properties. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the mechanism of action of pridinol hydrochloride at these receptors. While specific binding affinity data for pridinol across all muscarinic receptor subtypes is not extensively available in publicly accessible literature, this guide outlines the established principles of its interaction with mAChRs, details the experimental methodologies used to characterize such interactions, and visualizes the pertinent signaling pathways.

Introduction to this compound and Muscarinic Receptors

Pridinol is a tertiary amine with a structural resemblance to other anticholinergic agents. It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[1] Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. M2 and M4 receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity. The interaction of pridinol with these receptors forms the basis of its clinical efficacy as a muscle relaxant.

Quantitative Data on Muscarinic Receptor Binding

A comprehensive search of the scientific literature did not yield a complete binding profile of this compound with specific dissociation constants (Ki) for all five human muscarinic receptor subtypes (M1-M5). However, some sources indicate that pridinol exhibits antagonistic effects on muscarinic acetylcholine receptors, particularly M1 and M2 subtypes, with reported Ki values in the micromolar range (approximately 3–10 µM), depending on the assay conditions and receptor subtype.[2]

To provide a framework for understanding the quantitative assessment of muscarinic receptor antagonists, the following table summarizes the binding affinities (pKi values) of well-characterized non-selective and subtype-selective antagonists. It is crucial to note that this data does not represent this compound but serves as a reference for the expected range and selectivity of compounds acting on these receptors.

| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |

| Atropine | ~9.0 | ~9.0 | ~9.0 | ~9.0 | ~9.0 | Non-selective |

| Pirenzepine | ~8.0 | ~6.5 | ~6.7 | ~7.0 | ~6.8 | M1-selective |

| Methoctramine | ~6.9 | ~7.8 | ~6.5 | ~7.2 | ~6.5 | M2-selective |

| 4-DAMP | ~8.2 | ~7.5 | ~9.0 | ~8.0 | ~8.5 | M3-selective |

| Himbacine | ~7.0 | ~7.0 | ~6.5 | ~7.8 | ~6.5 | M4-selective |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity. The values presented are approximate and can vary depending on the experimental conditions.

Signaling Pathways of Muscarinic Receptors and the Impact of Pridinol

Pridinol, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to its receptors, thereby blocking the initiation of downstream signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response. By blocking these receptors, this compound prevents this cascade, leading to a reduction in smooth muscle contraction and glandular secretions.

Caption: Gq/11 signaling pathway antagonized by Pridinol HCl.

Gi/o-Coupled Receptors (M2, M4)

Acetylcholine binding to M2 and M4 receptors activates the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. This compound's antagonism at these receptors would prevent these inhibitory effects.

Caption: Gi/o signaling pathway antagonized by Pridinol HCl.

Experimental Protocols for Characterizing Muscarinic Antagonists

The affinity and functional activity of muscarinic antagonists like this compound are determined using a variety of in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

-

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

A radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure (Competitive Binding Assay):

-

Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of pridinol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response to receptor activation or inhibition.

-

Objective: To determine the functional potency of this compound as an antagonist.

-

Examples:

-

Calcium Mobilization Assay (for M1, M3, M5): Measure the ability of pridinol to inhibit acetylcholine-induced increases in intracellular calcium in cells expressing these receptor subtypes.

-

cAMP Accumulation Assay (for M2, M4): Measure the ability of pridinol to reverse the acetylcholine-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing these receptor subtypes.

-

-

Procedure (General):

-

Culture cells expressing the muscarinic receptor subtype of interest.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Measure the cellular response (e.g., fluorescence changes for calcium, luminescence for cAMP).

-

Plot the response as a function of the pridinol concentration to determine the IC50 value.

-

Conclusion

This compound exerts its therapeutic effects as a muscle relaxant through its action as a competitive antagonist at muscarinic acetylcholine receptors. While its precise binding affinity profile across all five receptor subtypes requires further elucidation, its mechanism involves the blockade of both Gq/11- and Gi/o-coupled signaling pathways, thereby inhibiting the physiological effects of acetylcholine. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of pridinol and other novel muscarinic receptor modulators. Further research to quantify the binding affinities of pridinol at each muscarinic receptor subtype would provide a more complete understanding of its pharmacological profile and could inform the development of more selective therapeutic agents.

References

Synthesis of Pridinol Hydrochloride via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096), chemically known as 1,1-diphenyl-3-(1-piperidyl)propan-1-ol, is a centrally acting anticholinergic drug with muscle relaxant properties.[1] Its synthesis is a key process for the production of active pharmaceutical ingredients. The Grignard reaction offers a robust and versatile method for the formation of the core tertiary alcohol structure of Pridinol. This technical guide provides an in-depth overview of two primary synthetic routes for Pridinol utilizing the Grignard reaction, culminating in the formation of Pridinol hydrochloride. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and optimization of these synthetic pathways.

Introduction to Pridinol and Grignard Reaction

Pridinol is a tertiary alcohol and a member of the piperidine (B6355638) class of compounds.[1] It is primarily used as a muscle relaxant and for the treatment of Parkinson's disease.[2] The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as in an aldehyde, ketone, or ester.[3][4] This reaction is highly effective for creating tertiary alcohols like Pridinol from ketones or esters.[5] The synthesis of Pridinol via the Grignard reaction can be approached in two principal ways, both of which will be detailed in this guide.

Synthetic Pathways

Two primary retrosynthetic disconnections of the Pridinol molecule lead to two distinct Grignard-based synthetic strategies.

Route A: Phenyl Grignard Reagent and Piperidinyl Ester

In this approach, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with an ester containing the piperidine moiety, like methyl 3-(1-piperidinyl)propionate. This method is advantageous due to the commercial availability of the starting materials.

Route B: Piperidinyl Grignard Reagent and Benzophenone (B1666685)

This alternative route involves the preparation of a Grignard reagent from a piperidinyl halide, which is then reacted with benzophenone. This strategy may be employed based on the availability and cost of the respective precursors.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of Pridinol and its subsequent conversion to the hydrochloride salt.

Synthesis of Pridinol via Route A

This protocol is adapted from the procedure described in patent CN104262290A.[4]

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromobenzene (B47551) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction of Phenylmagnesium Bromide with Methyl 3-(1-piperidinyl)propionate

-

In a separate three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidinyl)propionate in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled ester solution.

-

After the addition is complete, warm the reaction mixture to 66°C and stir under reflux for 3 hours.[4]

Step 3: Hydrolysis and Formation of this compound

-

Cool the reaction mixture to 0°C.

-

Slowly and carefully add a 4M aqueous solution of hydrochloric acid (HCl) dropwise to quench the reaction and hydrolyze the intermediate.[4] This step also forms the hydrochloride salt of the Pridinol base.

-

Separate the aqueous and organic layers.

-

Extract the aqueous phase multiple times with a suitable organic solvent (e.g., chloroform).[4]

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to obtain a pale yellow, needle-like crystalline solid.[4]

Synthesis of Pridinol via Route B

This protocol is based on the methodology outlined in patent CN103254154A.[6]

Step 1: Preparation of 2-Piperidyl Bromoethane (B45996)

-

React chloroethanol with piperidine to produce 2-piperidyl ethanol.

-

Brominate the resulting 2-piperidyl ethanol to yield 2-piperidyl bromoethane.

Step 2: Preparation of 2-Piperidyl Bromoethane Magnesium Grignard Reagent

-

In a flame-dried, three-necked flask under an argon atmosphere, add magnesium and a small amount of iodine.

-

Add a small amount of a solution of 2-piperidyl bromoethane in anhydrous THF to initiate the reaction.

-

Once initiated, add the remaining 2-piperidyl bromoethane solution dropwise.

Step 3: Reaction with Benzophenone

-

In a separate flask, dissolve benzophenone in anhydrous THF and cool in an ice bath.

-

Add the prepared Grignard reagent dropwise to the benzophenone solution.

-

After the addition, allow the reaction to reflux for 12 hours.

Step 4: Hydrolysis and Isolation of Pridinol Base

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude Pridinol base.

Step 5: Conversion to this compound

-

Dissolve the crude Pridinol base in a suitable solvent, such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid (e.g., ethereal HCl or concentrated HCl) dropwise with stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the quantitative data extracted from the cited patents for the synthesis of Pridinol.

Table 1: Reactant and Yield Data for Route A [4]

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Methyl 3-(1-piperidinyl)propionate | 171.24 | 0.50 | 85.70 |

| Phenylmagnesium Bromide (from Bromobenzene) | 181.31 (reagent) | 1.30 | 204.12 (bromobenzene) |

| Product | Molecular Weight ( g/mol ) | Moles (Theoretical) | Mass (g) / Yield (%) |

| Pridinol | 295.42 | 0.50 | 123.73 g (83.77% crude) |

| Recrystallized Pridinol | 295.42 | - | 117.71 g (79.69%) |

Table 2: Reaction Conditions for Route A [4]

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) |

| Grignard Reaction Temperature | 0°C (addition), 66°C (reflux) |

| Grignard Reaction Time | 3 hours |

| Hydrolysis Agent | 4M Hydrochloric Acid |

| Purification Method | Recrystallization from Ethanol |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound via Route A.

Caption: Reaction scheme for the synthesis of this compound via Route B.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through Grignard reaction-based methodologies. Both the reaction of a phenyl Grignard reagent with a piperidinyl ester and the reaction of a piperidinyl Grignard reagent with benzophenone represent viable synthetic routes. The choice of route will likely depend on factors such as the cost and availability of starting materials, as well as desired scalability. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound and can serve as a starting point for further process development and optimization. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the successful execution of the Grignard reaction steps. The acidic workup with hydrochloric acid not only serves to quench the reaction but can also directly yield the desired hydrochloride salt, potentially streamlining the overall process.

References

- 1. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pridinol | CAS No- 511-45-5 | Simson Pharma Limited [simsonpharma.com]

- 4. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 5. Pridinol | TargetMol [targetmol.com]

- 6. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]

Pridinol Hydrochloride: A Comprehensive Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Introduction

Pridinol (B1678096) hydrochloride is a centrally acting anticholinergic agent widely recognized for its application as a muscle relaxant.[1][2][3] It is the hydrochloride salt of pridinol and is employed in the symptomatic treatment of muscle spasms and associated pain.[1][4] The compound's therapeutic effects are primarily attributed to its antagonistic action on muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to pridinol hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as α,α-diphenyl-1-piperidinepropanol hydrochloride.[1] The molecule consists of a piperidine (B6355638) ring linked to a propanol (B110389) backbone, which is substituted with two phenyl groups at the first carbon position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol;hydrochloride | [5][6] |

| Synonyms | Pridinol HCl, Ridinol, Parks 12 | [3][6][7] |

| CAS Number | 968-58-1 | [1][3][5][6] |

| Molecular Formula | C₂₀H₂₆ClNO | [3][5][7] |

| Molecular Weight | 331.88 g/mol | [3][5][6][8] |

| Appearance | Solid/Crystals | [1][9] |

| Melting Point | Decomposes at 238 °C | [9][10] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and alcohol. Sparingly soluble in ethanol (B145695) (1-10 mg/ml). | [1][9][10] |

| pKa (Strongest Basic) | 9.34 | [11] |

Pharmacology and Mechanism of Action

This compound functions as a muscarinic acetylcholine receptor antagonist.[5] By blocking these receptors, it inhibits the action of acetylcholine at postganglionic parasympathetic nerve endings and on smooth muscle cells.[5] This blockade leads to a reduction in muscle fiber excitability, thereby alleviating involuntary muscle spasms.[5] Its ability to cross the blood-brain barrier allows it to exert its muscle relaxant effects on the central nervous system.[5]

Pridinol exhibits activity against various muscarinic receptor subtypes, with reported Ki values in the micromolar range for M1 and M2 subtypes.[3][5] The antagonism of these G protein-coupled receptors initiates a cascade of intracellular signaling events.[5] M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their blockade by pridinol inhibits the activation of phospholipase C (PLC), leading to a decrease in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, and their antagonism by pridinol leads to the disinhibition of adenylyl cyclase (AC), resulting in an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Signaling pathway of this compound as a muscarinic antagonist.

Experimental Protocols

Synthesis of Pridinol via Grignard Reaction

Pridinol can be synthesized through a Grignard reaction, a common method for forming carbon-carbon bonds.[5] This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with an ester, such as ethyl 3-piperidinopropionate.[5]

Methodology:

-

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether. The reaction is initiated with a small crystal of iodine.

-

Reaction with Ester: A solution of ethyl 3-piperidinopropionate in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature to maintain a gentle reflux.

-

Hydrolysis: After the reaction is complete, the mixture is cooled and hydrolyzed with a dilute acid (e.g., HCl) to protonate the alkoxide and yield pridinol.

-

Purification: The product is then extracted, and the solvent is evaporated. The crude product can be purified by recrystallization.

Caption: Workflow for the synthesis of Pridinol via Grignard reaction.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method for Purity Assessment:

A validated HPLC method can be used for the determination of pridinol and its process-related impurities.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50mM potassium phosphate (B84403) buffer, pH 6.4), methanol, and 2-propanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 245 nm).

Pharmacological Assays

Receptor Binding Assay:

This assay is used to determine the binding affinity of this compound to muscarinic receptors. A competitive binding assay is a common approach.

Methodology:

-

Preparation of Receptor Membranes: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor membranes in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of pridinol that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

References

- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 4. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

In-depth Pharmacokinetic Properties of Pridinol in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of Pridinol (B1678096) in humans. The information is compiled from available scientific literature to support research and development activities.

Executive Summary

Pridinol is a centrally acting muscle relaxant that undergoes rapid absorption following oral administration. It is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2B6, and is excreted renally as both unchanged drug and conjugated metabolites. This document details the available quantitative pharmacokinetic parameters, the methodologies used in key studies, and visual representations of its metabolic pathway and pharmacokinetic workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Pridinol in healthy human subjects following a single oral dose of 4 mg Pridinol Mesylate (equivalent to 3 mg Pridinol).

Table 1: Pharmacokinetic Parameters of Pridinol in Humans

| Parameter | Geometric Mean (Test Product) | Geometric Mean (Reference Product) | Range |

| Cmax (ng/mL) | 29.27 | 27.44 | Not Reported |

| Tmax (hours) | 1.00 (mean) | 0.90 (mean) | Not Reported |

| AUC0–tlast (h*ng/mL) | 187.93 | 183.51 | Not Reported |

| t1/2 (hours) | 19.14 (mean) | 18.85 (mean) | 8.97 - 34.85 |

Data sourced from a bioequivalence study in healthy subjects.[1][2][3]

Note: Data for Volume of Distribution (Vd), Clearance (CL), and plasma protein binding in humans are not available in the reviewed literature. Animal studies in thoroughbred horses have reported a steady-state volume of distribution of 2.07 L/kg and a clearance rate of 1.27 L/h/kg; however, the direct applicability of these findings to humans is undetermined.

Experimental Protocols

The primary source of human pharmacokinetic data is a single-center, open-label, randomized, crossover bioequivalence study.[2]

Study Design

-

Design: Single-center, open-label, randomized, crossover trial.[2]

-

Subjects: Healthy male and female adult subjects.[2] A total of 34 subjects were randomized, with 33 completing all treatments.[1]

-

Dosing: Single oral doses of a test and a reference product, each containing 4 mg of pridinol mesylate (equivalent to 3 mg of pridinol), were administered under fasting conditions.[2]

-

Sampling: Blood samples for pharmacokinetic analysis were collected up to 72 hours after dosing.[2]

Bioanalytical Method

-

Technique: Pridinol concentrations in plasma were quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[1][2]

-

Internal Standard: Diphenidol hydrochloride was used as the internal standard.[1]

-

Quantitation Limits: The lower and upper limits of quantitation for pridinol were 0.0500 ng/mL and 50 ng/mL, respectively.[1]

Pharmacokinetic Profile

Absorption

Pridinol is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) reached in approximately 1 hour.[1][2]

Distribution

Following absorption, Pridinol is reported to be uniformly distributed in the body.[1] However, quantitative data on the volume of distribution and plasma protein binding in humans are currently unavailable.

Metabolism

Pridinol is primarily metabolized in the liver.[1] The main metabolic pathway is hydroxylation, catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2B6, leading to the formation of its main metabolite, 4-hydroxypridinol.[1]

Excretion

Pridinol and its metabolites are eliminated from the body via the kidneys.[1] The excretion products include the unchanged drug, as well as glucuronidated and sulfoconjugated forms of Pridinol.[1]

Visualizations

Pridinol Pharmacokinetic Workflow

Caption: Overview of Pridinol's pharmacokinetic pathway from oral administration to renal excretion.

Pridinol Metabolic Pathway

Caption: Metabolic conversion of Pridinol to its primary metabolite and subsequent conjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Atropine-Like and Antimuscarinic Profile of Pridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Muscarinic Receptor Antagonism

Pridinol functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. This blockade prevents acetylcholine-mediated signal transduction, leading to a reduction in parasympathetic nervous system activity. The clinical application of Pridinol as a muscle relaxant stems from its effects on both central and peripheral muscarinic receptors.[2]

Signaling Pathway of M2 Muscarinic Receptor Inhibition

The following diagram illustrates the signaling pathway of the M2 muscarinic receptor, a subtype for which quantitative binding data for Pridinol is available. M2 receptors are coupled to inhibitory G proteins (Gi/o).

References

Pridinol: A Technical Analysis of its Role as a Muscarinic Receptor Antagonist and an Overview of NMDA Receptor Antagonism

Introduction

Pridinol is a centrally-acting muscle relaxant utilized in the management of muscle spasms and stiffness associated with various neuromuscular disorders.[1][2] While the query of this technical guide centers on its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist, a comprehensive review of the scientific literature indicates that Pridinol's primary and well-established mechanism of action is through the antagonism of muscarinic acetylcholine (B1216132) receptors.[1][3][4][5] This document will first elucidate the established pharmacology of Pridinol as a muscarinic antagonist. Subsequently, it will provide an in-depth overview of NMDA receptor antagonism, including the relevant signaling pathways, experimental protocols for characterization, and quantitative data for representative compounds, thereby addressing the core scientific concepts of the original query.

Part 1: The Established Mechanism of Action of Pridinol

Pridinol functions as an orally active, blood-brain barrier permeable antagonist of muscarinic acetylcholine receptors (mAChRs).[3] Its therapeutic effects as a muscle relaxant are attributed to the blockade of these receptors on postganglionic parasympathetic nerve endings and smooth muscle cells.[1] This inhibition of acetylcholine (ACh) activity leads to a reduction in involuntary movements, muscle spasms, and stiffness.[1][5] The pharmacological action of Pridinol is characterized as atropine-like, and it is effective in treating skeletal muscle contractures of both central and peripheral origin.[2]

The primary signaling pathway for Pridinol's action is the competitive inhibition of acetylcholine at muscarinic receptors. By binding to these receptors, Pridinol prevents the conformational changes necessary for signal transduction, thereby blocking the downstream effects of acetylcholine.

Part 2: An Overview of NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[6][7] Their over-activation can lead to excitotoxicity, a process implicated in various neurological disorders.[8][9] NMDA receptor antagonists are a class of drugs that inhibit the action of these receptors.

NMDA Receptor Structure and Function

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[10][11] For the receptor's ion channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind, and the cell membrane must be depolarized to remove a voltage-dependent magnesium (Mg2+) block from the channel pore.[12] Upon opening, the channel allows the influx of cations, most notably calcium (Ca2+), which acts as a second messenger to trigger various downstream signaling cascades.[8]

Classes of NMDA Receptor Antagonists

NMDA receptor antagonists can be classified based on their mechanism of action:

-

Competitive Antagonists : These compounds bind to the glutamate binding site on the GluN2 subunit, preventing agonist binding and receptor activation.[6][8]

-

Glycine Site Antagonists : These agents block the co-agonist binding site on the GluN1 subunit.[6]

-

Uncompetitive Channel Blockers : These drugs enter and block the open ion channel, preventing the flow of ions. Their action is use-dependent, meaning the channel must be activated for them to bind.[7][12]

-

Non-competitive Antagonists : These are allosteric modulators that bind to a site on the receptor distinct from the agonist binding sites or the channel pore to inhibit receptor function.[6][8]

Downstream Signaling Pathways of NMDA Receptor Activation

The influx of Ca2+ through the NMDA receptor channel activates a multitude of downstream signaling pathways that are crucial for synaptic plasticity. These pathways can lead to both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. Key downstream effectors include calmodulin (CaM), calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the activation of transcription factors like CREB (cAMP response element-binding protein). NMDA receptor antagonists block the initiation of these cascades by preventing Ca2+ influx.

Experimental Protocols for Characterizing NMDA Receptor Antagonists

Several experimental techniques are employed to identify and characterize the activity of NMDA receptor antagonists.

1. Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific site on the NMDA receptor.

-

Objective : To determine the binding affinity (Ki) of a test compound.

-

Methodology :

-

Membrane Preparation : Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in NMDA receptors.

-

Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801 for the channel site, or [3H]CGP 39653 for the glutamate site) and varying concentrations of the unlabeled test compound.

-

Separation : The bound and free radioligand are separated by rapid vacuum filtration.

-

Quantification : The radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis : The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined and converted to a Ki value.[13]

-

2. Electrophysiology (Patch-Clamp)

This technique directly measures the effect of a compound on NMDA receptor-mediated ion currents.

-

Objective : To assess the functional inhibition of NMDA receptor channels.

-

Methodology :

-

Cell Preparation : Neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are used.

-

Recording : A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is held at a specific voltage.

-

Agonist Application : NMDA and a co-agonist are applied to the cell to evoke an inward current.

-

Antagonist Application : The test compound is co-applied with the agonists, and the reduction in the current amplitude is measured.

-

Data Analysis : Concentration-response curves are generated to determine the IC50 of the antagonist.[14]

-

3. Calcium Imaging

This method measures changes in intracellular calcium concentration in response to NMDA receptor activation.

-

Objective : To determine the effect of a compound on NMDA receptor-mediated calcium influx.

-

Methodology :

-

Cell Loading : Cultured neurons or cell lines are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation : Cells are stimulated with NMDA and a co-agonist in the presence of varying concentrations of the test compound.

-

Imaging : A fluorescence microscope is used to measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

-

Data Analysis : The inhibition of the calcium response is quantified to determine the potency of the antagonist.[15]

-

References

- 1. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]

- 5. What is Pridinol Mesilate used for? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 14. Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacodynamics of Pridinol Hydrochloride's Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol (B1678096) hydrochloride, a centrally acting muscle relaxant, exerts its therapeutic effects primarily through the modulation of cholinergic pathways within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacodynamics of pridinol, with a specific focus on its interactions with CNS receptors. This document summarizes the available quantitative data on its receptor binding affinities, details the experimental protocols utilized in key studies, and visualizes the principal signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of centrally acting muscle relaxants and related compounds.

Introduction

Pridinol is a well-established therapeutic agent for the management of muscle spasms of both central and peripheral origin.[1][2] Its clinical efficacy is attributed to its ability to diminish polysynaptic reflexes through an anticholinergic mechanism.[1] As an atropine-like muscle relaxant, pridinol's primary mode of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are widely distributed throughout the CNS and play a crucial role in regulating neuronal excitability and motor control.[2][3] This guide delves into the specific molecular interactions and downstream cellular events that underpin the central effects of pridinol hydrochloride.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The principal pharmacodynamic effect of this compound is its competitive antagonism of muscarinic acetylcholine receptors.[2] By binding to these receptors, pridinol blocks the action of the endogenous neurotransmitter, acetylcholine (ACh), thereby reducing cholinergic transmission. This inhibitory action on cholinergic signaling within the CNS is the cornerstone of its muscle relaxant properties.[2]

Receptor Binding Profile

While the general mechanism of muscarinic antagonism is well-established, specific quantitative data on the binding affinity of pridinol for the five muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly available literature. However, it is understood that pridinol exhibits activity across various muscarinic receptor subtypes.

Table 1: this compound Receptor Binding Affinity (Qualitative)

| Receptor Subtype | Action | Significance in CNS |

| Muscarinic M1 | Antagonist | Modulation of cognitive functions and neuronal excitability. |

| Muscarinic M2 | Antagonist | Regulation of neurotransmitter release. |

| Muscarinic M3 | Antagonist | Mediation of smooth muscle contraction and glandular secretion. |

| Muscarinic M4 | Antagonist | Inhibition of neurotransmitter release in the striatum. |

| Muscarinic M5 | Antagonist | Involvement in dopamine (B1211576) release and reward pathways. |

Potential NMDA Receptor Antagonism

Some evidence suggests that pridinol may also possess N-methyl-D-aspartate (NMDA) receptor antagonist properties.[4][5][6] NMDA receptors are critical for excitatory synaptic transmission and plasticity. Antagonism of these receptors can contribute to a reduction in neuronal hyperexcitability. However, similar to its muscarinic receptor profile, quantitative binding data for pridinol at the NMDA receptor is scarce.

Signaling Pathways

The antagonism of muscarinic receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal activity and muscle relaxation. The primary pathways affected are those coupled to G-proteins, which are activated upon acetylcholine binding to muscarinic receptors.

Inhibition of Gq/11-PLC-IP3-Ca2+ Pathway

Muscarinic M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][7][8] This increase in intracellular Ca2+ is a key step in neuronal depolarization and neurotransmitter release. By blocking these receptors, pridinol prevents this signaling cascade, leading to a decrease in neuronal excitability.

Caption: Pridinol's antagonism of Gq-coupled muscarinic receptors.

Disinhibition of Gi/o-Adenylate Cyclase-cAMP Pathway

Muscarinic M2 and M4 receptors are coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase.[9] Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9] By antagonizing M2 and M4 receptors, pridinol can lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels. The net effect on neuronal excitability is complex and depends on the specific neuronal circuits involved.

Caption: Pridinol's antagonism of Gi-coupled muscarinic receptors.

Experimental Protocols

The pharmacodynamic properties of this compound are determined using a variety of in vitro and in vivo experimental models. The following outlines the general methodologies for key experiments.

Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity (Ki) of a drug for a specific receptor.

Caption: General workflow for a radioligand receptor binding assay.

Detailed Methodology:

-

Receptor Preparation: A source of the target receptor is prepared. This can be a homogenate of a specific brain region known to express the receptor (e.g., cortex for M1 receptors) or a cell line engineered to express a specific receptor subtype.

-

Incubation: The receptor preparation is incubated in a buffer solution with a known concentration of a radiolabeled ligand that has high affinity and specificity for the receptor of interest. A range of concentrations of the unlabeled test compound (pridinol) are added to compete with the radioligand for binding to the receptor.

-

Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on a biological response mediated by the target receptor. Schild analysis is a classical pharmacological method used to determine the affinity (pA2) of a competitive antagonist.[1][10]

Caption: Experimental workflow for Schild analysis.

Detailed Methodology:

-

Tissue Preparation: An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist (e.g., contraction of guinea pig ileum) is mounted in an organ bath.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (pridinol) for a sufficient period to allow for equilibrium to be reached.

-

Shifted Dose-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of pridinol. A competitive antagonist will cause a parallel rightward shift of the dose-response curve.

-

Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of pridinol. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.

-

pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 is a measure of the antagonist's affinity for the receptor.

Conclusion

This compound's central nervous system effects are primarily mediated by its antagonism of muscarinic acetylcholine receptors. This action inhibits cholinergic signaling pathways, leading to a reduction in neuronal hyperexcitability and subsequent muscle relaxation. While the qualitative mechanism is well-understood, there is a notable lack of publicly available, specific quantitative data on the binding affinities of pridinol for the different muscarinic receptor subtypes and for the NMDA receptor. Further research employing detailed receptor binding and functional assays is necessary to fully elucidate the receptor interaction profile of pridinol. A more comprehensive understanding of its pharmacodynamics will be invaluable for the development of more selective and effective centrally acting muscle relaxants. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations in this area.

References

- 1. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective coupling of type 6 adenylyl cyclase with type 2 IP3 receptors mediates direct sensitization of IP3 receptors by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Modulating intracellular calcium dynamics with alkaloids: A novel strategy against oxidative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

Methodological & Application

Application Note: Simultaneous Determination of Pridinol Mesylate and Meloxicam in Pharmaceutical Formulations by RP-HPLC

Abstract

This application note describes a simple, reliable, and validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the simultaneous determination of Pridinol (B1678096) Mesylate and Meloxicam (B1676189) in combined pharmaceutical dosage forms. The method utilizes a C18 column with a mobile phase composed of a buffered organic mixture, achieving excellent separation and resolution of both analytes. The described protocol is suitable for quality control and routine analysis in pharmaceutical laboratories.

Introduction

Pridinol Mesylate is a centrally acting muscle relaxant, while Meloxicam is a non-steroidal anti-inflammatory drug (NSAID). Their combination is effective in treating musculoskeletal disorders involving pain and muscle spasms. A robust analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final product. This document provides a detailed protocol for an isocratic RP-HPLC method that is accurate, precise, and specific for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved using the following parameters:

| Parameter | Specification |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol (B129727): Isopropanol (B130326): 50mM Potassium Phosphate (B84403) Buffer (pH 5.9) (51:9:40, v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 225 nm[1][2] |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 50mM potassium phosphate buffer and adjust the pH to 5.9 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol and isopropanol in the ratio of 40:51:9 (v/v/v). Degas the mobile phase by sonication before use.

Standard Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of Pridinol Mesylate and Meloxicam reference standards in the mobile phase to prepare individual stock solutions. A combined stock solution can also be prepared.

Sample Preparation: For tablet analysis, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve the APIs, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed method provides good separation of Pridinol and Meloxicam with symmetric peak shapes. The retention times are reproducible under the specified conditions.

Method Validation Summary

The method was validated according to ICH guidelines, and the key performance parameters are summarized below.

| Validation Parameter | Meloxicam | Pridinol Mesylate |

| Linearity Range (mg/L) | 33.7 - 61.8[1][2] | 8.8 - 16.8[1][2] |

| Correlation Coefficient (r) | 0.9989[1][2] | 0.9987[1][2] |

| Limit of Detection (LOD) (mg/L) | 0.22[1][2] | 0.20[1][2] |

| Limit of Quantification (LOQ) (mg/L) | 1.7[1][2] | 1.1[1][2] |

| Intra-day Precision (RSD, %) | 0.4[2] | 1.0[2] |

| Intermediate Precision (RSD, %) | 0.7[2] | 1.0[2] |

The low values of RSD for precision studies indicate that the method is precise. The high correlation coefficients demonstrate a good linear relationship over the tested concentration ranges.

Protocol

-

System Preparation:

-

Set up the HPLC system as per the chromatographic conditions table.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Standard Analysis:

-

Inject the standard solutions of Pridinol Mesylate and Meloxicam to determine their retention times and to check system suitability parameters (e.g., tailing factor, theoretical plates).

-

-

Sample Analysis:

-

Inject the prepared sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas for Pridinol and Meloxicam.

-

-

Calculation:

-

Calculate the amount of each analyte in the sample by comparing the peak areas with those of the standards using the following formula:

-

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the simultaneous determination of Pridinol Mesylate and Meloxicam in pharmaceutical formulations. The method is suitable for routine quality control analysis.

Visualizations

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Pridinol in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pridinol is a centrally acting muscle relaxant used in the treatment of muscle spasms. Accurate and reliable quantification of Pridinol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pridinol in human plasma. The method described herein is based on established bioanalytical principles and provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.

Experimental Protocols

1. Materials and Reagents

-

Pridinol reference standard

-

Pridinol-d5 (Internal Standard, IS)

-

Human plasma (K2EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

2. Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pridinol and Pridinol-d5 in methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Pridinol primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Pridinol-d5 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample cleanup in bioanalysis.[1][2][3][4]

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL Pridinol-d5).

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 80:20 v/v).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic elution with 80% B for 3.0 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pridinol: m/z 292.2 → 117.1 Pridinol-d5 (IS): m/z 297.2 → 122.1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Method Validation Summary

The bioanalytical method was validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.10 to 50.00 ng/mL for Pridinol in human plasma. The lower limit of quantification (LLOQ) was established at 0.10 ng/mL.

Table 3: Linearity and Sensitivity Data

| Parameter | Result |

| Linearity Range | 0.10 - 50.00 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.10 ng/mL |

| LLOQ Accuracy (%) | 92.5 - 108.3 |

| LLOQ Precision (%CV) | < 10.0 |

2. Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.10 | 8.5 | 102.3 | 9.8 | 104.1 |

| LQC | 0.30 | 6.2 | 98.7 | 7.5 | 101.5 |

| MQC | 15.00 | 4.8 | 101.2 | 5.9 | 99.8 |

| HQC | 40.00 | 3.5 | 97.9 | 4.7 | 98.6 |

3. Recovery and Matrix Effect

The extraction recovery of Pridinol and the IS was consistent and reproducible. The matrix effect was found to be minimal.

Table 5: Recovery and Matrix Effect Data

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.30 | 89.5 | 96.8 |

| MQC | 15.00 | 91.2 | 98.2 |

| HQC | 40.00 | 90.4 | 97.5 |

4. Stability

The stability of Pridinol in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Table 6: Stability Data

| Stability Condition | Duration | LQC Accuracy (%) | HQC Accuracy (%) |

| Bench-Top | 6 hours | 96.8 | 98.5 |

| Freeze-Thaw | 3 cycles | 95.2 | 97.1 |

| Long-Term (-80°C) | 30 days | 98.1 | 99.3 |

| Autosampler (10°C) | 24 hours | 97.5 | 98.9 |

Experimental Workflow Visualization

Caption: Workflow for Pridinol quantification in plasma.

Conclusion

The LC-MS/MS method for the quantification of Pridinol in human plasma has been successfully developed and validated. The method is sensitive, selective, accurate, and precise, making it suitable for high-throughput analysis in support of clinical and non-clinical studies. The protein precipitation sample preparation is straightforward and provides clean extracts, contributing to the robustness of the assay. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory.

References

- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Notes and Protocols for the Development of Sustained-Release Tablets of Pridinol Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the formulation and evaluation of sustained-release (SR) tablets containing Pridinol mesylate. Pridinol mesylate, a centrally acting anticholinergic drug and muscle relaxant, is a candidate for SR formulation to improve patient compliance and provide a more consistent therapeutic effect.[1][2] These notes detail the necessary materials, equipment, and step-by-step protocols for the preparation and quality control of Pridinol mesylate SR tablets.

Quantitative Data Summary

Formulation Composition

The following table outlines a proven formulation for a 200 mg matrix sustained-release tablet of Pridinol mesylate, developed using a wet granulation technique.[3]

| Component | Percentage (%) | Weight per Tablet (mg) | Role in Formulation |

| Pridinol Mesylate | 6% | 12 | Active Pharmaceutical Ingredient (API) |

| Hydroxypropyl Methylcellulose (HPMC) K4M | 30% | 60 | Hydrophilic matrix-forming polymer for sustained release |

| Ethylcellulose (EC) | 20% | 40 | Hydrophobic matrix-forming polymer to retard drug release |

| Starch | 41% | 82 | Diluent and binder |

| Carboxymethylcellulose Sodium (CMC-Na) | 2% | 4 | Swelling agent and binder |

| Magnesium Stearate (B1226849) | 1% | 2 | Lubricant |

| Total Weight | 100% | 200 |

In-Vitro Dissolution Profile

The following table summarizes the cumulative release of Pridinol mesylate from the sustained-release tablets over 12 hours in different dissolution media.[3]

| Time (hours) | Cumulative Release (%) in 0.1N HCl (pH 1.2) | Cumulative Release (%) in Phosphate (B84403) Buffer (pH 4.0) | Cumulative Release (%) in Phosphate Buffer (pH 6.8) |

| 2 | ~40% | - | - |

| 10 | - | ~80% | ~80% |

| 12 | Data not available | Data not available | >80% |

Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Manufacturing of Sustained-Release Tablets by Wet Granulation

This protocol describes the wet granulation method for the production of Pridinol mesylate SR tablets.

Materials and Equipment:

-

Pridinol Mesylate

-

HPMC K4M, Ethylcellulose, Starch, CMC-Na, Magnesium Stearate

-

Purified Water (as granulating fluid)

-

Sieves (No. 80 and No. 20)

-

Planetary Mixer or High-Shear Granulator

-

Hot Air Oven or Fluid Bed Dryer

-

Tablet Compression Machine

-

Mortar and Pestle

Protocol:

-

Sieving: Pass Pridinol mesylate and all excipients (except magnesium stearate) through a No. 80 sieve to ensure uniformity.

-

Dry Mixing: Accurately weigh and thoroughly mix the sieved powders in a glass mortar and pestle or a planetary mixer.

-

Granulation: Add purified water dropwise to the powder blend while continuously mixing to form a coherent mass.

-

Wet Screening: Pass the wet mass through a No. 20 sieve to produce granules.

-

Drying: Dry the granules in a hot air oven at 45°C until the desired moisture content is achieved.

-

Dry Screening: Pass the dried granules through a No. 20 sieve.

-

Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes.

-

Compression: Compress the lubricated granules into tablets of the desired weight, hardness, and thickness using a tablet compression machine.[4]

In-Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the in-vitro release of Pridinol mesylate from the sustained-release tablets.

Materials and Equipment:

-

USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)

-

Dissolution Vessels

-

Water Bath

-

Syringes and Filters (0.45 µm)

-

HPLC system

-

Dissolution Media: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8)

Protocol:

-

Media Preparation: Prepare 900 mL of the desired dissolution medium and preheat to 37.0 ± 0.5°C.[5][6]

-

Apparatus Setup: Set up the USP Dissolution Apparatus 2 with a paddle rotation speed of 75 rpm.[5][6] For the basket method, a rotation speed of 100 rpm can be used.[7]

-

Tablet Introduction: Place one tablet in each dissolution vessel.

-

Sampling: Withdraw 5 mL aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

-

Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter.

-

Analysis: Determine the concentration of dissolved Pridinol mesylate in each sample using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a validated HPLC method for the quantification of Pridinol mesylate.[8][9]

Materials and Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 250 x 3 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Mobile Phase: A 1:2 (v/v) mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer, with the pH of the buffer adjusted to 5.0.[8][9]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Retention Time: Approximately 4.8 minutes[8]

Protocol:

-

Standard Preparation: Prepare a stock solution of Pridinol mesylate of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution to create a calibration curve.

-

Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

-

Quantification: Calculate the concentration of Pridinol mesylate in the samples by comparing their peak areas to the calibration curve.

Visualizations

Mechanism of Action of Pridinol Mesylate

Caption: Anticholinergic action of Pridinol Mesylate.

Experimental Workflow for SR Tablet Development

Caption: Workflow for Pridinol Mesylate SR Tablet Development.

Formulation Variables and Drug Release

Caption: Impact of Formulation Variables on Drug Release.

References

- 1. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]

- 2. Frontiers | Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Formulation and evaluation of sustained release matrix tablet of rabeprazole using wet granulation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Dissolution Test for Meloxicam and Pridinol Mesylate from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Development and Validation of a Dissolution Test for Meloxicam and Pridinol Mesylate from Combined Tablet Formulation | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: In Vitro Dissolution Testing for Pridinol Combination Tablets

Introduction